REACTION_CXSMILES
|
[F:1][C:2]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:3][N:4]([CH2:8][C:9]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[F:10])[C:5](Cl)=[O:6].[F:23][C:24]([N+:30]([O-:32])=[O:31])([N+:27]([O-:29])=[O:28])[CH2:25][NH2:26]>>[F:1][C:2]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:3][N:4]([CH2:8][C:9]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[F:10])[C:5]([NH:26][CH2:25][C:24]([N+:30]([O-:32])=[O:31])([N+:27]([O-:29])=[O:28])[F:23])=[O:6]
|
Name
|
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CN(C(=O)Cl)CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CN(C(=O)Cl)CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CN)([N+](=O)[O-])[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
However, that method suffers from the serious disadvantage that the carbamyl chloride (I) can not be separated from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the preparation of derivatives of the carbamyl chloride (I) and heretofore certain derivatives of it
|
Type
|
CUSTOM
|
Details
|
could be prepared only
|
Type
|
CUSTOM
|
Details
|
in very low yield
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN(C(=O)NCC(F)([N+](=O)[O-])[N+](=O)[O-])CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |